2-Hydroxyequilenin

Description

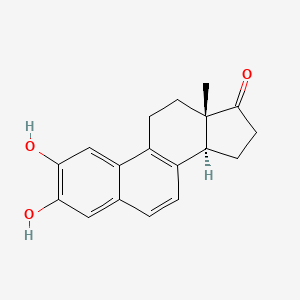

Structure

3D Structure

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(13S,14S)-2,3-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H18O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h2-3,8-9,14,19-20H,4-7H2,1H3/t14-,18-/m0/s1 |

InChI Key |

INWCGRIZANYNHR-KSSFIOAISA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=C(C=C34)O)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=CC(=C(C=C34)O)O |

Synonyms |

2-hydroxyequilenin |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 2 Hydroxyequilenin

Regioselective Hydroxylation Pathways

The regioselectivity of hydroxylation in estrogens, particularly by cytochrome P450 enzymes, is highly dependent on the steroid's structural characteristics, especially the aromaticity of its A and B rings.

Cytochrome P450 (CYP) enzymes are crucial in the phase I metabolism of steroids, catalyzing hydroxylation reactions. For endogenous estrogens like estrone (B1671321), P450 enzymes, including those from the CYP3A family, preferentially catalyze 2-hydroxylation, leading to the formation of 2-hydroxyestrone (B23517). wikipedia.org However, the metabolic profile for equilenin (B1671562), an equine estrogen, differs significantly. Studies using hamster liver microsomes, known to possess estrogen-2-hydroxylase activity, demonstrated that equilenin was hydroxylated exclusively at the C-4 position of the steroid ring system, with no observed 2-hydroxylation. wikipedia.org Similarly, incubations with rat liver microsomes showed no peaks corresponding to 2-hydroxyequilenin when equilenin was the substrate. nih.gov This suggests that direct P450-catalyzed 2-hydroxylation of equilenin is either negligible or does not occur.

The distinct hydroxylation specificity observed for equilenin is largely attributed to the additional aromaticity present in its B-ring. Equilenin possesses a fully aromatic A- and B-ring system, forming a naphthalene-like structure in the steroid nucleus. wikipedia.orgacs.org In contrast, estrone has an aromatic A-ring but a non-aromatic B-ring. This increased aromaticity in equilenin's B-ring alters the electronic distribution and steric environment, thereby influencing the regiochemistry of P450-catalyzed hydroxylation. wikipedia.org The introduction of this additional aromaticity shifts the preferred site of hydroxylation from C-2 (as seen in estrone) to C-4 for equilenin. wikipedia.org It is proposed that this shift is due to a more favorable delocalization of the phenoxy radical intermediate to C-4 during the hydroxylation process, whereas delocalization to C-2 would require additional activation energy and is energetically disfavored. wikipedia.org

Isomerization Processes Leading to 2-Hydroxyequilenin

Given the limited direct enzymatic 2-hydroxylation of equilenin, 2-hydroxyequilenin is primarily formed through isomerization pathways from other hydroxylated equine estrogens.

One significant pathway for 2-hydroxyequilenin formation involves the isomerization of 2-hydroxyequilin. Equilin (B196234), another prominent equine estrogen, undergoes hydroxylation at both C-2 and C-4 positions, although 4-hydroxylation is more prevalent. nih.gov The 2-hydroxylated metabolite, 2-hydroxyequilin, has been shown to isomerize to 2-hydroxyequilenin under physiological conditions. This isomerization is a crucial step in the metabolic fate of equilin, leading to the formation of the stable 2-hydroxyequilenin catechol. nih.gov

Another important isomerization pathway leading to 2-hydroxyequilenin involves 2-hydroxy-8,9-dehydroestrone. Studies have demonstrated that under physiological conditions, 2-hydroxy-8,9-dehydroestrone readily isomerizes to 2-hydroxyequilenin, forming a very stable catechol. This highlights 2-hydroxy-8,9-dehydroestrone as a direct precursor in the formation of 2-hydroxyequilenin, further emphasizing the role of isomerization in its biosynthesis rather than direct hydroxylation of equilenin.

Comparative Analysis of 2-Hydroxylation versus 4-Hydroxylation in Equine Estrogens

The regioselectivity of hydroxylation differs significantly between endogenous human estrogens and equine estrogens, with profound implications for their metabolic fates.

For endogenous estrogens such as estrone, 2-hydroxylation is the primary metabolic pathway catalyzed by cytochrome P450 enzymes. wikipedia.org This pathway is generally considered a benign metabolic route, as the resulting 2-hydroxyestrogens can be further metabolized to 2-methoxyestrogens, which are protective against reactive oxygen species (ROS) production and DNA adduct formation.

In contrast, equine estrogens, including equilenin and equilin, exhibit a different hydroxylation preference due to the unsaturation in their B-ring. nih.govacs.org Equilenin is almost exclusively 4-hydroxylated by P450 enzymes. wikipedia.orgnih.gov For equilin, while both 2-hydroxylation and 4-hydroxylation occur, 4-hydroxylation is the predominant pathway. In rat liver microsome incubations, a 4-hydroxyequilin:2-hydroxyequilin ratio of approximately 6:1 was observed. nih.gov

The table below summarizes the observed hydroxylation preferences for key estrogens:

| Estrogen Type | Substrate | Primary Hydroxylation Site (P450-catalyzed) | Ratio (4-OH:2-OH, where applicable) | Reference |

| Endogenous | Estrone | C-2 (preferential) | N/A (2-OH favored) | wikipedia.org |

| Equine | Equilenin | C-4 (exclusive) | N/A (no 2-OH observed) | wikipedia.orgnih.gov |

| Equine | Equilin | C-4 (predominant) | ~6:1 | nih.gov |

The subsequent fate of these hydroxylated products also differs. While 2-hydroxyequilenin (formed via isomerization from 2-hydroxyequilin or 2-hydroxy-8,9-dehydroestrone) is a stable catechol that does not readily autoxidize to an o-quinone, nih.gov the 4-hydroxylated equine estrogens, such as 4-hydroxyequilenin (B1202715) and 4-hydroxyequilin, can autoxidize to form o-quinones. nih.gov This difference in reactivity underscores why 2-hydroxylation, even for equine estrogens like equilin, is considered a less problematic metabolic pathway compared to 4-hydroxylation, which has been associated with the formation of potentially reactive quinoid species.

Metabolic Fate and Chemical Reactivity of 2 Hydroxyequilenin

Subsequent Metabolic Transformations of 2-Hydroxyequilenin

The formation of 2-hydroxyequilenin is a secondary metabolic event. The primary reaction involves the 2-hydroxylation of the equine estrogen equilin (B196234) by cytochrome P450 (CYP) enzymes, which produces 2-hydroxyequilin. nih.gov This intermediate subsequently isomerizes to the more stable aromatic B-ring structure of 2-hydroxyequilenin. nih.gov For equine estrogens, this 2-hydroxylation pathway is considered minor compared to the predominant 4-hydroxylation route. nih.govacs.org

Once formed, 2-hydroxyequilenin demonstrates notable metabolic stability. Unlike its 4-hydroxy isomer, it does not readily undergo further oxidative transformations. nih.govnih.gov Research indicates that the metabolic pathway involving 2-hydroxylation of equilin is likely a benign or detoxification route. nih.gov The reaction sequence effectively halts at the formation of the stable catechol 2-hydroxyequilenin, which does not appear to be a substrate for the subsequent formation of reactive quinone species that are implicated in cellular damage. nih.gov This inherent stability sharply contrasts with the metabolic activation seen with other catechol estrogens.

Oxidative Stability and Potential for Quinone Formation

The potential of a catechol estrogen to exert genotoxic effects is often linked to its ability to oxidize into a reactive o-quinone. pnas.org This process involves the loss of two electrons and two protons from the catechol ring, creating a highly electrophilic species capable of reacting with cellular macromolecules. The oxidative stability of 2-hydroxyequilenin is a key determinant of its low reactivity and toxicological profile.

A defining characteristic of 2-hydroxyequilenin is its remarkable resistance to autoxidation. nih.gov Despite possessing a catechol structure, which in many other estrogen metabolites is susceptible to oxidation, 2-hydroxyequilenin does not autoxidize to form an o-quinone at any significant rate under physiological conditions. nih.govnih.gov While the autoxidation of catechol estrogens can generally lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide, this process is not observed with 2-hydroxyequilenin. nih.govstorkapp.me Studies have shown that for the 2-hydroxy pathway originating from equilin, the metabolic process effectively stops at the catechol stage, highlighting its chemical inertness compared to other catechols. nih.gov

The difference in oxidative stability between 2-hydroxyequilenin and its isomer, 4-hydroxyequilenin (B1202715), is profound. In stark contrast to the 2-hydroxy isomer, 4-hydroxyequilenin readily autoxidizes to generate its corresponding o-quinone, 4-hydroxyequilenin-o-quinone. nih.govnih.govoup.com This o-quinone is not only formed rapidly but is also relatively stable, with a reported half-life of 2.3 hours at 37°C and pH 7.4. researchgate.net This stability allows the quinone to persist long enough to interact with and damage cellular components, and it is considered a potent cytotoxin. nih.govacs.orgresearchgate.net

The o-quinones derived from endogenous estrogens, such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone, are far less stable, with half-lives of only 47 seconds and 12 minutes, respectively. nih.govscribd.com The stability of 2-hydroxyequilenin, which does not form a quinone via autoxidation, marks it as a stark exception in the broader class of catechol estrogens. nih.govnih.gov This suggests that the 2-hydroxylation pathway for equine estrogens serves as a detoxification mechanism, while the 4-hydroxylation pathway leads to the formation of a stable and potentially harmful metabolite. nih.gov

Table 1: Comparative Properties of Equine and Endogenous Catechol Estrogens This interactive table summarizes the key differences in autoxidation and quinone stability between 2-hydroxyequilenin and other relevant catechol estrogens. Click on the headers to sort the data.

| Compound | Autoxidizes to o-Quinone? | Quinone Half-Life (t½) | Reference |

|---|---|---|---|

| 2-Hydroxyequilenin | No | Not Applicable | nih.gov, nih.gov |

| 4-Hydroxyequilenin | Yes | 2.3 hours | researchgate.net |

| 4-Hydroxyestrone | Yes | 12 minutes | nih.gov, scribd.com |

| 2-Hydroxyestrone | Yes | 47 seconds | nih.gov, scribd.com |

Interactions with Intracellular Nucleophiles

The reactivity of catechol estrogens towards cellular nucleophiles, such as the antioxidant tripeptide glutathione (B108866) (GSH), is almost entirely dependent on their prior oxidation to electrophilic o-quinones. nih.gov These quinones can be detoxified through conjugation with GSH, a reaction often catalyzed by glutathione S-transferase (GST) enzymes. unl.edu

Due to its resistance to oxidation, 2-hydroxyequilenin does not readily form an o-quinone and therefore has a very limited capacity to directly form GSH conjugates. nih.govnih.gov This is in sharp contrast to 4-hydroxyequilenin, whose o-quinone readily reacts with GSH to form two distinct mono-GSH conjugates and one di-GSH adduct. nih.govacs.orgnih.gov

In studies using rat liver microsomes to metabolize equilin, only small amounts of 2-hydroxyequilin-GSH quinoid conjugates were detected. nih.govacs.org The ratio of 4-hydroxyequilin to 2-hydroxyequilin GSH conjugates was approximately 6:1, underscoring that 4-hydroxylation is the dominant pathway for metabolic activation and subsequent conjugation. nih.govacs.org

Table 2: Formation of GSH Conjugates from Equine Catechol Estrogen Precursors This interactive table details the observed glutathione (GSH) conjugate formation from the metabolism of equilin and equilenin (B1671562), highlighting the disparity between the 2-hydroxy and 4-hydroxy pathways.

| Precursor Estrogen | Catechol Metabolite | GSH Conjugate Formation | Key Finding | Reference |

|---|---|---|---|---|

| Equilin | 2-Hydroxyequilin | Minor amounts of GSH quinoids detected. | The 4-hydroxy pathway is the major route for GSH conjugation (6:1 ratio over 2-hydroxy pathway). | nih.gov, acs.org |

| Equilin | 4-Hydroxyequilin | Major pathway leading to GSH conjugates. | Forms adducts that can isomerize to 4-hydroxyequilenin-GSH conjugates. | nih.gov, acs.org |

| Equilenin | 4-Hydroxyequilenin | Readily forms two mono-GSH adducts and one di-GSH adduct. | Rapid autoxidation to a reactive o-quinone facilitates extensive GSH conjugation. | nih.gov, nih.gov |

Enzymes play a critical role in both the formation and detoxification of catechol estrogens. Cytochrome P450 enzymes are responsible for the initial hydroxylation of estrogens to form catechols. researchgate.net While CYP1A1 typically favors 2-hydroxylation of endogenous estrogens, the regiochemistry of this reaction in equine estrogens is shifted, favoring 4-hydroxylation. nih.govacs.orgresearchgate.net

For a catechol to be conjugated with GSH, it must first be oxidized to an o-quinone. In many cases, this oxidation is catalyzed by enzymes such as peroxidases or tyrosinase. researchgate.netnih.gov For instance, endogenous catechols like 2-hydroxyestrone require enzymatic oxidation to their quinone forms before they can effectively react with or inhibit GST. nih.gov However, because 2-hydroxyequilenin is so stable, it is a poor substrate for such oxidative enzymes, and its conversion to a quinone intermediate does not readily occur. nih.gov Therefore, the enzymatic formation of 2-hydroxyequilenin-GSH conjugates is minimal, as the necessary reactive quinone intermediate is not efficiently generated. The primary role of enzymes in the metabolic pathway of 2-hydroxyequilenin is its initial formation from equilin, rather than its subsequent activation.

Biological Interactions and Mechanistic Research

Differential Biological Activities Compared to Other Equine Estrogen Metabolites

The biological activity of 2-Hydroxyequilenin is notably less pronounced than that of its 4-hydroxy counterpart, a distinction primarily rooted in its chemical stability and metabolic fate.

In vitro studies utilizing human breast cancer cell lines, such as MCF-7, have been instrumental in delineating the cytotoxic profiles of equine estrogen metabolites. Research has demonstrated that the cytotoxic effects of 2-Hydroxyequilenin are comparable to those of other catechol estrogens, including the metabolites of estrone (B1671321) and equilin (B196234). nih.govnih.govacs.org However, in stark contrast, 4-Hydroxyequilenin (B1202715) exhibits a significantly higher level of cytotoxicity, being approximately 30-fold more potent in inducing cell death in MCF-7 cells. nih.govnih.govacs.org This substantial difference in cellular response underscores the critical role of the hydroxyl group's position on the steroid's A-ring in determining the biological impact of these compounds.

| Compound | Cell Line | Relative Cytotoxicity |

|---|---|---|

| 2-Hydroxyequilenin | MCF-7 | Significantly less toxic than 4-Hydroxyequilenin |

| 4-Hydroxyequilenin | MCF-7 | Approximately 30-fold more potent than 2-Hydroxyequilenin |

| Catechol Estrogens (from Estrone and Equilin) | MCF-7 | Similar to 2-Hydroxyequilenin |

The marked difference in cytotoxicity between 2-Hydroxyequilenin and 4-Hydroxyequilenin is primarily attributed to their differing capacities for autoxidation. nih.gov 4-Hydroxyequilenin readily autoxidizes to form a highly reactive ortho-quinone (o-quinone). nih.govacs.org This o-quinone is a potent electrophile and can engage in redox cycling, leading to the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules, including DNA, which contributes to its high cytotoxicity. nih.gov

Conversely, 2-Hydroxyequilenin does not undergo autoxidation to a significant extent; the reaction effectively halts at the catechol stage. nih.govacs.org This chemical stability prevents the formation of a reactive o-quinone intermediate. Consequently, 2-Hydroxyequilenin does not readily participate in the damaging redox cycling and alkylating reactions that characterize the mechanism of 4-Hydroxyequilenin's potency. nih.gov This fundamental mechanistic distinction is the cornerstone of the observed differences in their biological activities.

Investigations into Estrogen Receptor Modulation

The interaction of estrogenic compounds with estrogen receptors (ERs) is a key determinant of their hormonal activity. While extensive research has been conducted on many estrogens, specific data on 2-Hydroxyequilenin's direct interaction with ERs is limited.

Direct experimental data quantifying the binding affinity of 2-Hydroxyequilenin for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not extensively available in published literature. However, studies on related equine estrogen metabolites suggest that their interactions with ERs can be complex and may not always correlate directly with binding affinity. For instance, the methylated metabolite of 4-Hydroxyequilenin, 4-methoxyequilenin, displays very weak binding in standard radioligand ER binding assays, yet it functions as a full and potent estrogen agonist, inducing estrogenic effects through ER-dependent mechanisms. nih.govnih.govnih.gov This suggests that mechanisms beyond simple high-affinity binding may be at play for some equine estrogen metabolites. Generally, equine estrogens have been shown to be less effective at activating the endothelial nitric oxide synthase (eNOS) promoter compared to the endogenous estrogen 17β-estradiol. nih.gov

Structure-activity relationship (SAR) studies of estrogens have established several key principles for ER binding. A phenolic A-ring is a critical feature for high-affinity binding. uomustansiriyah.edu.iqnih.gov The presence and position of hydroxyl groups on this ring can significantly influence receptor interaction. The location of the hydroxyl group at the C2 position in 2-Hydroxyequilenin, as opposed to the C4 position in its more potent isomer, is a crucial structural difference. While specific SAR studies on 2-Hydroxyequilenin are scarce, it is plausible that the C2 hydroxylation may result in a conformation that is less favorable for binding to the ligand-binding pocket of the estrogen receptor compared to either 17β-estradiol or 4-Hydroxyequilenin. Most substitutions on the A-ring of estrogens are known to impair binding, which may contribute to a potentially low ER binding affinity for 2-Hydroxyequilenin. uomustansiriyah.edu.iq

Assessment of Genotoxic Potential and DNA Interaction Mechanisms

The potential for estrogen metabolites to damage DNA is a significant area of toxicological research. This genotoxicity is often linked to the formation of reactive intermediates that can directly interact with DNA.

The genotoxic potential of 2-Hydroxyequilenin is considered to be significantly lower than that of 4-Hydroxyequilenin. This is a direct consequence of its chemical stability and inability to form a reactive o-quinone. nih.gov The formation of DNA adducts by 4-Hydroxyequilenin, which involves the covalent binding of its reactive quinone intermediate to DNA bases, is a well-documented mechanism of its genotoxicity. nih.govnih.gov Since 2-Hydroxyequilenin does not readily form this reactive intermediate, its potential for forming DNA adducts is substantially diminished.

However, it is important to note that catechol estrogens, in general, can participate in reactions that lead to oxidative DNA damage under certain conditions. In the presence of metal ions like copper, both 2- and 4-hydroxyestradiols (structurally related endogenous estrogens) have been shown to induce oxidative DNA damage. core.ac.uk Furthermore, catechol estrogens can act synergistically with nitric oxide to cause DNA strand breakage. nih.gov These mechanisms involve the generation of reactive oxygen species that can lead to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and single-strand breaks. While direct evidence for 2-Hydroxyequilenin causing such damage is not prominent, these general pathways for catechol estrogens suggest a potential, albeit likely minor, mechanism for genotoxicity that does not rely on quinone formation.

| Compound | Primary Genotoxic Mechanism | DNA Adduct Formation | Oxidative DNA Damage Potential |

|---|---|---|---|

| 2-Hydroxyequilenin | Low potential; does not form a reactive o-quinone. | Not demonstrated. | Possible under specific conditions (e.g., presence of metal ions), as with other catechol estrogens. |

| 4-Hydroxyequilenin | Formation of a highly reactive o-quinone that leads to redox cycling and alkylation. | Demonstrated to form stable and depurinating DNA adducts. nih.govnih.gov | Induces oxidative DNA damage through the generation of reactive oxygen species. acs.orgnih.gov |

Limited Direct DNA Adduct Formation by 2-Hydroxyequilenin Catechol

The capacity of estrogen metabolites to directly bind to DNA, forming adducts, is considered a potential mechanism of genotoxicity. This process typically involves the oxidation of a catechol estrogen to a highly reactive ortho-quinone (o-quinone), which can then covalently bind to DNA bases.

However, research indicates that 2-hydroxyequilenin exhibits limited potential for direct DNA adduct formation. Unlike its isomer, 4-hydroxyequilenin, which readily autoxidizes to form a reactive o-quinone, 2-hydroxyequilenin is more stable. Studies have shown that the reaction involving 2-hydroxyequilenin tends to halt at the catechol stage, without significant progression to the corresponding o-quinone. This inherent stability prevents it from becoming a potent electrophile capable of directly alkylating DNA. Consequently, the formation of stable, bulky DNA adducts, a hallmark of damage by some other estrogen metabolites, is not a primary characteristic of 2-hydroxyequilenin.

Indirect Effects on Cellular Redox Status and Reactive Oxygen Species (ROS) Generation

While direct DNA damage by 2-hydroxyequilenin is limited, its potential to indirectly induce cellular damage through the modulation of the cellular redox environment is a key area of investigation. Catechol estrogens, as a class, are known to be redox-active molecules. They can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS).

This process involves the one-electron oxidation of the catechol to a semiquinone radical. This radical can then react with molecular oxygen to produce the superoxide (B77818) anion radical (O₂⁻), regenerating the catechol which can then re-enter the cycle. Superoxide can be subsequently converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). These reactive species can induce oxidative stress within the cell, leading to damage of various macromolecules, including DNA, lipids, and proteins.

The generation of ROS can disrupt the cellular redox status, which is the balance between oxidants and antioxidants. A key indicator of this balance is the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). Redox cycling of catechols can consume cellular antioxidants like GSH, further tilting the balance towards an oxidative state. While this is a general mechanism for catechol estrogens, the specific efficiency of 2-hydroxyequilenin in driving this process and its precise impact on the cellular GSH/GSSG ratio require more targeted investigation. Oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a common consequence of ROS generation.

Comparative Studies on DNA Damage Induction with 4-Hydroxyequilenin

Comparative studies between 2-hydroxyequilenin and its isomer, 4-hydroxyequilenin, have been crucial in elucidating their different toxicological profiles. These studies consistently demonstrate that 4-hydroxyequilenin is a significantly more potent inducer of DNA damage.

4-Hydroxyequilenin readily autoxidizes to its corresponding o-quinone, a highly electrophilic molecule that reacts with DNA to form a variety of lesions. These include stable, bulky adducts with deoxyadenosine (B7792050) and deoxyguanosine, as well as depurinating adducts that can lead to the formation of apurinic sites in the DNA strand. oup.com Furthermore, the redox cycling of the 4-hydroxyequilenin quinone is particularly robust, leading to substantial generation of ROS and consequent oxidative DNA damage. oup.com This dual capacity for direct adduction and potent ROS generation makes 4-hydroxyequilenin a significant genotoxic agent.

In stark contrast, 2-hydroxyequilenin's contribution to DNA damage is primarily indirect, mediated through the less efficient generation of ROS. Its resistance to oxidation to a reactive quinone means it does not form the stable DNA adducts characteristic of its 4-hydroxy counterpart. Research has shown that while the cytotoxic effects of catechols from estrone, equilin, and 2-hydroxyequilenin are comparable, 4-hydroxyequilenin is a much more potent cytotoxin, by approximately 30-fold.

| Feature | 2-Hydroxyequilenin | 4-Hydroxyequilenin |

|---|---|---|

| Autoxidation to o-Quinone | Limited/Does not readily occur | Readily occurs |

| Direct DNA Adduct Formation | Minimal | Significant (stable and depurinating adducts) |

| Primary Damage Mechanism | Indirect (ROS Generation) | Direct (Adducts) & Indirect (ROS Generation) |

| Relative Cytotoxicity | Lower | Significantly Higher (~30-fold) |

Role in Cellular Signaling Pathways

The ability of catechol estrogens to generate ROS provides a plausible mechanism for their interaction with cellular signaling pathways. Many signaling cascades are redox-sensitive, meaning their activity can be modulated by changes in the cellular oxidative state. ROS can act as second messengers, activating or inhibiting various kinases and transcription factors.

For instance, pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are known to be influenced by ROS levels. Activation of these pathways can lead to diverse cellular responses, including proliferation, inflammation, and apoptosis. While it is established that ROS generated by catechol estrogens can influence these signaling networks, direct evidence specifically linking 2-hydroxyequilenin to the modulation of these or other signaling pathways is an area requiring further research. The potential for 2-hydroxyequilenin to influence cellular signaling is likely tied to its capacity to induce a mild state of oxidative stress, which could then trigger adaptive or pathological cellular responses.

Advanced Methodologies in 2 Hydroxyequilenin Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling encompass a suite of techniques that simulate the behavior of molecules at an atomic and molecular level nih.gov. These methods allow for the prediction of physicochemical properties, visualization of electronic and steric molecular properties, and elucidation of interactions between molecules and biological targets. For complex organic molecules like 2-hydroxyequilenin, these approaches can provide information not easily accessible through experimental methods alone, offering high-quality, high-speed, and precise results at a lower cost nih.gov.

Key computational methods include quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations. DFT is particularly useful for geometry optimization and analyzing electronic properties, while MD simulations are employed to study the dynamic behavior of molecules and their interactions over time.

Prediction of Metabolic Pathways and Enzyme Docking

The prediction of metabolic pathways is a critical application of computational chemistry, aiming to identify the series of enzymatic reactions a given molecule undergoes within a biological system. For 2-hydroxyequilenin, a known metabolite of equilenin (B1671562), computational methods can be leveraged to predict its complete metabolic fate, including phase I and phase II transformations. Tools and databases like HumanCyc provide a genome-based view of human metabolism, assigning enzymes to predicted metabolic pathways and identifying potential "pathway holes" where enzymes might be missing or unannotated. Machine learning techniques are also increasingly used to predict metabolic pathways for both known and novel metabolites by analyzing correlations between compounds and their respective pathways.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand (like 2-hydroxyequilenin) when bound to a protein or enzyme target. This method estimates the binding modes and interaction strengths between a ligand and its macromolecular target, such as enzymes involved in steroid metabolism.

Table 1: Overview of Computational Methods for Metabolic Pathway and Enzyme Interaction Prediction

| Method Type | Specific Technique | Application to 2-Hydroxyequilenin | Reference |

| Metabolic Pathway Prediction | Genome-based pathway analysis (e.g., HumanCyc) | Identification of enzymes and reactions involved in 2-hydroxyequilenin's biosynthesis or degradation. | |

| Machine Learning (e.g., K-mode, k-prototype clustering) | Predicting the complete metabolic pathways to which 2-hydroxyequilenin belongs. | ||

| Enzyme Docking | Molecular Docking (e.g., AutoDock, GOLD, rDock) | Predicting binding poses and affinities of 2-hydroxyequilenin with metabolizing enzymes (e.g., hydroxylases, transferases) or potential receptor targets. | |

| Molecular Dynamics (MD) Simulations | Refining docking poses and studying the dynamic stability of 2-hydroxyequilenin-enzyme complexes. |

While specific enzyme docking studies for 2-hydroxyequilenin were not found, similar studies have been conducted for other steroid derivatives. For instance, molecular docking calculations have been employed in the design of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), demonstrating the utility of DFT and docking software in evaluating potential interactions.

Theoretical Analysis of Reactivity and Stability

Theoretical analysis of a compound's reactivity and stability is crucial for understanding its chemical behavior and biological fate. For molecules like 2-hydroxyequilenin, quantum mechanical calculations, particularly DFT, are extensively used to determine electronic properties such as HOMO-LUMO gaps, which correlate with chemical reactivity. A smaller HOMO-LUMO energy gap often indicates higher chemical reactivity.

Table 2: Theoretical Analysis Methods for Reactivity and Stability

| Method Type | Specific Technique | Application to 2-Hydroxyequilenin | Reference |

| Reactivity Analysis | Density Functional Theory (DFT) | Calculation of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) to predict sites of electrophilic and nucleophilic attack. | |

| Quantum Chemical Descriptors | Deriving molecular descriptors that express geometric and electronic properties relevant to reactivity. | ||

| Stability Analysis | Geometry Optimization (DFT) | Identifying stable conformers and their relative energies. | |

| Molecular Dynamics (MD) Simulations | Assessing conformational stability and dynamics in various environments (e.g., aqueous solutions, protein binding pockets). |

The stability of steroid derivatives can be influenced by their structural arrangement and the presence of specific functional groups. For instance, the formation of quinonoid intermediates from hydroxylated estrogens, like 4-hydroxyequilenin (B1202715), indicates a pathway to reactive species that can lead to DNA damage, highlighting the importance of understanding their stability profiles. While direct data for 2-hydroxyequilenin's theoretical reactivity and stability were not found in the search results, these methodologies provide a framework for future computational investigations into its specific chemical properties and interactions within biological systems.

Future Directions and Research Gaps in 2 Hydroxyequilenin Studies

Comprehensive Elucidation of 2-Hydroxyequilenin's In Vivo Fate and Transport

A significant gap in the current understanding of 2-hydroxyequilenin lies in its pharmacokinetics—specifically, its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. While studies have noted that equine estrogens like equilin (B196234) and equilenin (B1671562) are metabolized to catechols, much of the focus has been on the 4-hydroxy metabolites due to their propensity to form reactive quinones. nih.gov In contrast, 2-hydroxyequilenin does not readily autoxidize, suggesting its in vivo fate may be distinct. nih.gov Future research must delineate the complete metabolic and transport pathways of this specific catechol.

Key research objectives should include:

Metabolic Pathway Mapping: Identifying the full spectrum of phase I and phase II enzymes responsible for the metabolism of 2-hydroxyequilenin. While cytochrome P450 is implicated in its formation, subsequent modifications (e.g., methylation, glucuronidation, sulfation) and the enzymes involved are not fully cataloged.

Transport Mechanisms: Investigating the specific transporters responsible for the influx and efflux of 2-hydroxyequilenin and its downstream metabolites across cellular membranes. Understanding this is crucial to determining its bioavailability and accumulation in target tissues.

Tissue Distribution and Persistence: Quantifying the distribution and residence time of 2-hydroxyequilenin in various tissues, particularly in estrogen-responsive tissues like the breast and endometrium. This requires long-term studies to track the compound's journey from administration to clearance.

Table 1: Proposed Research Areas for In Vivo Fate and Transport of 2-Hydroxyequilenin

| Research Area | Objective | Proposed Methodology | Rationale for Filling Research Gap |

|---|---|---|---|

| Metabolite Identification | To identify all major and minor metabolites of 2-hydroxyequilenin in vivo. | High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS) on samples from in vivo animal models. | Current knowledge is incomplete; a full metabolic map is needed to understand its biological activity and clearance pathways. |

| Enzyme Phenotyping | To pinpoint the specific enzymes (e.g., COMT, SULTs, UGTs) responsible for its metabolism. | In vitro assays using recombinant human enzymes and specific chemical inhibitors. | Allows for prediction of drug-drug interactions and genetic variabilities (polymorphisms) that could alter individual responses. |

| Membrane Transport | To identify cellular influx and efflux transporters (e.g., ABC, SLC transporters). | Studies using transfected cell lines overexpressing specific transporter proteins. | Essential for understanding tissue-specific accumulation and bioavailability, which are key determinants of biological effect. |

| Pharmacokinetic Modeling | To develop a comprehensive model of 2-hydroxyequilenin's ADME profile. | In vivo studies in animal models using radiolabeled 2-hydroxyequilenin to track its distribution and clearance over time. | Provides a quantitative framework to understand how the compound behaves in a whole-organism context, which is currently lacking. |

Identification of Novel Biological Targets or Signaling Pathways

The biological activity of 2-hydroxyequilenin is largely presumed to fall within the general category of catechol estrogens, but its specific molecular targets and the signaling pathways it modulates are poorly defined. Research has often focused on the ability of related compounds to form DNA adducts or generate reactive oxygen species. nih.gov However, the relative chemical stability of 2-hydroxyequilenin suggests it may have unique, non-covalent interactions with cellular machinery that have yet to be discovered.

Future investigations should aim to:

Expand Receptor Profiling: Move beyond classical estrogen receptors (ERα and ERβ) to screen for potential interactions with other nuclear receptors or orphan receptors.

Uncover Signaling Cascades: Utilize unbiased "omics" approaches, such as transcriptomics and proteomics, to identify genes and proteins that are differentially regulated in the presence of 2-hydroxyequilenin. This could reveal its influence on pathways unrelated to classical estrogen signaling, such as cellular stress responses or metabolic regulation.

Investigate Epigenetic Modifications: Explore whether 2-hydroxyequilenin or its metabolites can influence the activity of epigenetic modifying enzymes (e.g., DNA methyltransferases, histone deacetylases), thereby altering gene expression patterns.

Advanced Structural Characterization of 2-Hydroxyequilenin Complexes with Biomolecules

A fundamental understanding of a compound's biological effect requires atomic-level visualization of its interactions with target biomolecules. Currently, there is a scarcity of high-resolution structural data for 2-hydroxyequilenin bound to any protein or nucleic acid target. This information is critical for explaining its binding affinity and specificity and for designing any potential therapeutic modulators.

Key goals for future structural biology research include:

Co-crystallization with Nuclear Receptors: Obtaining high-resolution X-ray crystal structures of 2-hydroxyequilenin in complex with the ligand-binding domains of ERα, ERβ, and other potential receptor targets. This would reveal the precise molecular interactions that stabilize binding.

NMR Spectroscopy Studies: Using solution-state Nuclear Magnetic Resonance (NMR) to characterize the dynamics of 2-hydroxyequilenin binding to proteins, providing insights that are complementary to static crystal structures.

Modeling of DNA Interactions: While less reactive than its 4-hydroxy isomer, investigating whether 2-hydroxyequilenin can form non-covalent intercalations or other interactions with DNA structures through computational modeling and biophysical assays.

Table 2: Priorities for Structural Characterization of 2-Hydroxyequilenin Complexes

| Biomolecule Target | Technique | Objective | Significance |

|---|---|---|---|

| Estrogen Receptor α/β | X-ray Crystallography | Determine the atomic-level binding mode and conformational changes induced in the receptor. | Provides a definitive structural basis for its estrogenic activity and specificity. |

| Cytochrome P450 Enzymes | Cryo-Electron Microscopy (Cryo-EM) or Crystallography | Visualize how 2-hydroxyequilenin is oriented within the enzyme's active site during its formation. | Elucidates the mechanism of its biosynthesis and could inform the design of metabolic inhibitors. |

| DNA | NMR Spectroscopy & Molecular Dynamics Simulations | Characterize potential non-covalent interactions (e.g., groove binding, intercalation). | Assesses the potential for direct DNA interaction, a mechanism separate from receptor-mediated signaling. |

| Other Potential Protein Targets | High-Throughput Docking & Biophysical Screening | Identify novel protein binders through computational and experimental screening. | Expands the known "interactome" of 2-hydroxyequilenin beyond the estrogen signaling axis. |

Development of Enhanced Analytical Probes for In Situ Research

The ability to detect and quantify 2-hydroxyequilenin directly within its biological context (i.e., inside living cells or tissues) is a major technical hurdle. Current methods, which rely on extracting the compound and analyzing it via mass spectrometry, lack spatial and real-time temporal resolution. nih.govnih.gov Developing new tools to see where the molecule is and what it is doing in real-time would be a transformative leap forward.

Future research should focus on the creation of:

Fluorescent Probes: Designing and synthesizing novel small-molecule fluorescent probes that selectively bind to 2-hydroxyequilenin, allowing for its visualization in living cells using advanced microscopy techniques.

Chemiluminescent Sensors: Developing highly sensitive chemiluminescent probes that can detect minute quantities of 2-hydroxyequilenin in biological fluids without the need for external light excitation, thereby minimizing background interference. nih.gov

Affinity-Based Biosensors: Engineering biosensors, potentially using antibodies or engineered proteins, that can report on the local concentration of 2-hydroxyequilenin with high specificity for in vivo monitoring applications. These could be integrated with technologies like microdialysis for dynamic tissue-level measurements. nih.gov

The development of such tools would enable researchers to answer critical questions about the subcellular localization of 2-hydroxyequilenin and observe its dynamic concentration changes in response to various stimuli, providing a much deeper understanding of its cellular biology.

Q & A

Q. What are the validated protocols for synthesizing 2-Hydroxyequilenin, and what analytical techniques ensure its purity and structural confirmation?

- Methodological Answer : Synthesis should follow peer-reviewed protocols (e.g., oxidative coupling of equilenin derivatives under controlled pH and temperature). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with literature data (e.g., melting points, spectral profiles) is critical .

Q. How should researchers design initial biological activity assays for 2-Hydroxyequilenin to ensure reliability?

- Methodological Answer : Use dose-response experiments with appropriate controls (e.g., solvent-only and positive/negative controls). Select cell lines or in vitro models relevant to the hypothesized mechanism (e.g., estrogen receptor binding assays). Triplicate trials and statistical analysis (e.g., ANOVA with p < 0.05) mitigate variability. Document protocols in supplemental materials for reproducibility .

Q. What stability testing conditions are essential for 2-Hydroxyequilenin in pharmacological studies?

- Methodological Answer : Assess stability under physiological conditions (e.g., pH 7.4, 37°C) and accelerated degradation studies (e.g., UV light, oxidative environments). Use HPLC or UV-Vis spectroscopy to quantify degradation products. Report timepoints (e.g., 0, 24, 48 hours) and storage recommendations (e.g., -20°C under nitrogen) .

Advanced Research Questions

Q. How can conflicting data on 2-Hydroxyequilenin’s mechanism of action across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing literature to identify variables (e.g., assay types, concentrations). Design comparative experiments replicating conflicting conditions. Use orthogonal methods (e.g., CRISPR knockouts, isotopic labeling) to validate hypotheses. Transparently report limitations in experimental design .

Q. What strategies integrate computational modeling with experimental data to predict 2-Hydroxyequilenin’s metabolite interactions?

Q. How should researchers address reproducibility challenges in 2-Hydroxyequilenin’s synthesis across different laboratories?

Q. What methodologies identify literature gaps in 2-Hydroxyequilenin’s long-term toxicological profiles?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines to aggregate existing toxicology data. Prioritize in vivo longitudinal studies with histopathological endpoints. Use cheminformatics tools (e.g., ToxCast) to predict untested endpoints and design targeted experiments .

Data Analysis & Reporting

Q. How can contradictory spectroscopic data for 2-Hydroxyequilenin be reconciled in publications?

- Methodological Answer : Re-analyze raw data using multiple software (e.g., MestReNova for NMR, OpenChrom for HPLC). Compare results with independent synthetic batches or reference standards. Disclose all processing parameters (e.g., baseline correction, integration thresholds) in supplementary materials .

Q. What frameworks ensure ethical and rigorous reporting of 2-Hydroxyequilenin’s experimental results?

- Methodological Answer : Follow CONSORT or ARRIVE guidelines for preclinical studies. Disclose conflicts of interest, funding sources, and data accessibility. Use standardized formats for dates (ISO8601) and units (IUPAC guidelines) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.